molecular formula C14H9Cl2FO B1461096 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone CAS No. 1403667-07-1

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone

Cat. No.: B1461096
CAS No.: 1403667-07-1
M. Wt: 283.1 g/mol
InChI Key: NHWFNDBTRRTXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone is an organic compound characterized by the presence of two chlorine atoms, a fluorine atom, and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone typically involves the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide to form an intermediate alcohol, which is then chlorinated using thionyl chloride to yield the final product. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Reagents: Thionyl chloride, phenylmagnesium bromide, 4-fluorobenzaldehyde

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 2,2-dichloro-1-(4-fluorophenyl)ethanoic acid.

    Reduction: Formation of 2,2-dichloro-1-(4-fluorophenyl)ethanol.

    Substitution: Formation of 2,2-dichloro-1-(4-fluorophenyl)-2-phenylethylamine or similar derivatives.

Scientific Research Applications

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2,2-Dichloro-1-(4-chlorophenyl)-2-phenylethanone
  • 2,2-Dichloro-1-(4-bromophenyl)-2-phenylethanone
  • 2,2-Dichloro-1-(4-methylphenyl)-2-phenylethanone

Comparison: 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c15-14(16,11-4-2-1-3-5-11)13(18)10-6-8-12(17)9-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWFNDBTRRTXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
Reactant of Route 3
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
Reactant of Route 4
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
Reactant of Route 5
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
Reactant of Route 6
Reactant of Route 6
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.